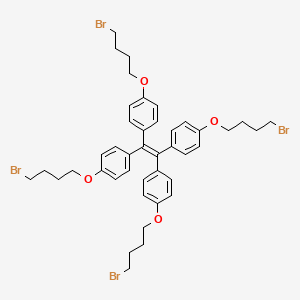
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene
概要
説明
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is an organic compound with the molecular formula C42H48Br4O4 and a molecular weight of 936.44 g/mol . This compound is characterized by its four bromobutoxyphenyl groups attached to an ethene core. It is often used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
The primary target of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is the semiquinone moieties within a two-dimensional coordination polymer . The compound acts as a tetradentate ligand, which means it can bind to four different sites on the target molecule .
Mode of Action
The compound interacts with its targets through a process known as valence tautomerism , which involves the transfer of a proton and a pair of electrons between two structural forms of a molecule . This interaction results in the generation of luminescence , a form of light emission .
Biochemical Pathways
It is known that the compound’s interaction with its targets leads to asynergistic effect involving energy transfer from the compound to the semiquinone moieties . This energy transfer could potentially affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling or metabolic processes.
Result of Action
The primary result of the compound’s action is the generation of luminescence . This luminescence is due to the energy transfer from the compound to the semiquinone moieties within the coordination polymer
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s luminescence can be turned on within rigid porous metal-organic frameworks (MOFs), suggesting that the physical structure of the environment can impact the compound’s action . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other molecules in the environment.
準備方法
The synthesis of 1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-bromobutoxyphenyl groups are introduced to the ethene core . The reaction conditions often require a base to facilitate the substitution and a solvent such as chloroform to dissolve the reactants. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
類似化合物との比較
1,1,2,2-Tetrakis(4-(4-bromobutoxy)phenyl)ethene can be compared with similar compounds such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound has similar structural features but lacks the butoxy groups, which can significantly alter its chemical properties and reactivity.
Tetrakis(4-aminophenyl)ethene:
特性
IUPAC Name |
1-(4-bromobutoxy)-4-[1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Br4O4/c43-25-1-5-29-47-37-17-9-33(10-18-37)41(34-11-19-38(20-12-34)48-30-6-2-26-44)42(35-13-21-39(22-14-35)49-31-7-3-27-45)36-15-23-40(24-16-36)50-32-8-4-28-46/h9-24H,1-8,25-32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAGSEAPIRCOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCCBr)C3=CC=C(C=C3)OCCCCBr)C4=CC=C(C=C4)OCCCCBr)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















